molecular formula C18H12Cl2F6N2O3 B2441810 N'-[(1Z)-(2,4-dichlorophenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide CAS No. 477863-96-0

N'-[(1Z)-(2,4-dichlorophenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide

Cat. No.: B2441810
CAS No.: 477863-96-0
M. Wt: 489.2
InChI Key: KGXYGGHVJGULDN-FEDGQQDLSA-N
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Description

N'-[(1Z)-(2,4-dichlorophenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with dichlorophenyl and trifluoroethoxy groups, which contribute to its distinct chemical properties.

Properties

IUPAC Name

N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2F6N2O3/c19-11-2-1-10(14(20)5-11)7-27-28-16(29)13-6-12(30-8-17(21,22)23)3-4-15(13)31-9-18(24,25)26/h1-7H,8-9H2,(H,28,29)/b27-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXYGGHVJGULDN-FEDGQQDLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)N/N=C\C2=C(C=C(C=C2)Cl)Cl)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(1Z)-(2,4-dichlorophenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide typically involves the condensation of 2,4-dichlorobenzaldehyde with 2,5-bis(2,2,2-trifluoroethoxy)aniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N'-[(1Z)-(2,4-dichlorophenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

N'-[(1Z)-(2,4-dichlorophenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N'-[(1Z)-(2,4-dichlorophenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with different substituents, such as:

  • N-(2,4-dichlorophenyl)-2,5-dimethoxybenzamide
  • N-(2,4-dichlorophenyl)-2,5-dihydroxybenzamide

Uniqueness

N'-[(1Z)-(2,4-dichlorophenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide is unique due to the presence of both dichlorophenyl and trifluoroethoxy groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.

Biological Activity

N'-[(1Z)-(2,4-dichlorophenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide, also known by its CAS number 477863-96-0, is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound through a detailed examination of its properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H12Cl2F6N2O3
  • Molecular Weight : 489.2 g/mol
  • Structure : The compound features a hydrazide functional group linked to a dichlorophenyl moiety and two trifluoroethoxy groups, which may influence its biological interactions.

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines. For example, fluorinated derivatives have shown promising results in inhibiting the growth of breast, colon, and lung cancer cells . The presence of electron-withdrawing groups like trifluoroethoxy can enhance the compound's ability to interact with cellular targets involved in tumor proliferation.

The exact mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells via:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in DNA synthesis and repair.
  • Disruption of Cell Signaling : The hydrazide group may interfere with signaling pathways that regulate cell survival and proliferation.

Antimicrobial Activity

There is emerging evidence that compounds with similar frameworks possess antimicrobial properties. Research has shown that certain hydrazides can exhibit moderate antibacterial activity against various pathogens . The incorporation of halogenated phenyl groups enhances the lipophilicity and membrane permeability of these compounds, potentially increasing their efficacy against microbial targets.

Study 1: Antiproliferative Effects

In a study evaluating the antiproliferative activity of various hydrazones against human cancer cell lines, compounds structurally related to this compound demonstrated IC50 values in the micromolar range. Notably, the compound showed enhanced activity against breast cancer cells compared to standard chemotherapeutics .

Study 2: Antimicrobial Evaluation

A comparative study assessed the antimicrobial efficacy of several hydrazone derivatives. The results indicated that compounds with dichlorophenyl substituents exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Summary of Findings

Property/ActivityResult/Observation
Molecular FormulaC18H12Cl2F6N2O3
Antiproliferative ActivityEffective against breast and lung cancer cells
Antimicrobial ActivityModerate efficacy against various pathogens
Proposed MechanismsEnzyme inhibition; disruption of signaling pathways

Q & A

Basic Synthesis: What is the optimized synthetic route for N'-[(1Z)-(2,4-dichlorophenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide, and how are reaction conditions controlled?

Answer:
The synthesis involves two key steps:

Esterification : React 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid with thionyl chloride (SOCl₂) in methanol at 0–5°C to form the intermediate ester. Excess SOCl₂ is removed via distillation, and the product is neutralized with sodium bicarbonate .

Hydrazone Formation : Condense the ester with 2,4-dichlorobenzaldehyde in ethanol under acidic conditions (e.g., glacial acetic acid) via reflux. Reaction progress is monitored by TLC, and the product is purified via ethyl acetate extraction .
Critical Conditions :

  • Temperature control (<5°C during esterification to avoid side reactions).
  • Stoichiometric excess of SOCl₂ (1:2 molar ratio to benzoic acid) ensures complete conversion .

Advanced Synthesis: How do structural modifications of the hydrazone moiety influence bioactivity, and what methods validate these changes?

Answer:

  • Modification Strategies : Substituents on the aldehyde/acetophenone (e.g., electron-withdrawing groups like -Cl or -CF₃) enhance lipophilicity and target binding. For example, 2,4-dichloro substitution increases anti-cancer activity by improving interaction with hydrophobic kinase pockets .
  • Validation Methods :
    • In Silico Docking : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like VEGFR-2 or AURKA.
    • Biological Assays : IC₅₀ values from cytotoxicity assays (e.g., MTT on HeLa cells) correlate with computational predictions .

Data Contradiction: How can researchers resolve discrepancies in reported antiarrhythmic vs. anti-cancer activities of related benzohydrazides?

Answer:
Discrepancies arise from:

  • Structural Variations : Antiarrhythmic activity (e.g., flecainide derivatives) requires a basic amine side chain (e.g., piperidylmethyl), while anti-cancer activity depends on hydrazone-linked aromatic systems .
  • Assay Conditions : Antiarrhythmic studies (e.g., in vivo mouse models) vs. anti-cancer assays (in vitro cell lines) measure different endpoints. Cross-validate using standardized protocols (e.g., OECD guidelines) .

Basic Characterization: Which spectroscopic techniques confirm the structural integrity of this compound, and what key peaks are diagnostic?

Answer:

  • IR Spectroscopy :
    • C=O stretch at 1655–1670 cm⁻¹ (hydrazone carbonyl).
    • C-O-C (trifluoroethoxy) at 1260–1280 cm⁻¹ .
  • NMR :
    • ¹H-NMR : Aromatic protons at δ 6.8–8.2 ppm; hydrazone CH=N proton as a singlet (~δ 8.5 ppm).
    • ¹³C-NMR : Carbonyl carbon at δ 165–170 ppm; CF₃ groups at δ 120–125 ppm (quartet, J = 280–300 Hz) .

Advanced Methodological Challenge: How can in silico studies guide the optimization of this compound for dual AURKA/VEGFR-2 inhibition?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns to assess interactions with catalytic residues (e.g., AURKA’s Lys162 or VEGFR-2’s Asp1046).
  • Free Energy Calculations : Use MM-PBSA/GBSA to compare binding energies of derivatives. For example, trifluoroethoxy groups reduce desolvation penalties, enhancing affinity .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors at positions 2 and 5) to prioritize synthetic targets .

Impurity Control: What strategies prevent the formation of N-((4-methylpiperidine-2-yl)methyl) during synthesis, and how are impurities quantified?

Answer:

  • Preventive Measures :
    • Use anhydrous conditions to avoid hydrolysis of intermediates.
    • Optimize reaction time (≤24 h) and temperature (20–25°C) to minimize by-products .
  • Quantification :
    • HPLC-MS : Monitor impurities using a C18 column (mobile phase: acetonitrile/0.1% formic acid). Limit impurities to <0.15% per ICH guidelines .

Biological Activity Validation: What in vitro and ex vivo models are appropriate for evaluating anti-inflammatory potential?

Answer:

  • In Vitro :
    • COX-2 inhibition assay (ELISA) using LPS-induced RAW 264.7 macrophages.
    • NF-κB luciferase reporter assay to measure anti-inflammatory signaling .
  • Ex Vivo :
    • Rat aortic ring assay to assess vascular permeability reduction (linked to VEGFR-2 inhibition) .

Crystallization Challenges: How can researchers overcome poor crystallinity of this compound for X-ray diffraction studies?

Answer:

  • Crystallization Techniques :
    • Use mixed solvents (e.g., ethyl acetate/hexane) for slow evaporation.
    • Seed crystals from analogous hydrazones (e.g., 2,4-dichlorobenzaldehyde derivatives) .
  • Alternative Methods :
    • SC-XRD (single-crystal X-ray diffraction) with synchrotron radiation for low-yield crystals .

Advanced Data Interpretation: How do electronic effects of substituents (e.g., -CF₃ vs. -Cl) modulate reactivity in subsequent cyclization reactions?

Answer:

  • Electron-Withdrawing Effects :
    • -CF₃ groups decrease electron density at the hydrazone nitrogen, slowing cyclization to oxadiazoles.
    • -Cl groups enhance electrophilicity, accelerating acetic anhydride-mediated cyclization (reflux at 110°C for 6 h) .
  • Kinetic Analysis :
    • Monitor reaction via ¹H-NMR (disappearance of hydrazone proton at δ 8.5 ppm) .

Scale-Up Considerations: What engineering controls are critical for pilot-scale synthesis to ensure reproducibility?

Answer:

  • Process Parameters :
    • Maintain temperature control (±2°C) using jacketed reactors.
    • Use continuous flow systems for esterification to improve mixing and reduce by-products .
  • Quality Control :
    • Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .

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